![molecular formula C25H20N4O4 B2400959 1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251608-92-0](/img/structure/B2400959.png)
1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
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Description
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the literature, related compounds have been synthesized using various methods. For instance, noble ligands of (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another synthesis strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzodioxole ring (a benzene ring fused with a 1,3-dioxole ring), a benzyl group (a benzene ring attached to a methylene group), a phenyl group (a benzene ring), and an imidazole ring (a five-membered ring with two nitrogen atoms). The carboxamide group indicates the presence of a carbonyl (C=O) and an amide (NH2) group .Scientific Research Applications
Anticancer Properties
The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to interact with cellular pathways involved in tumor growth and metastasis. Preclinical studies have shown that it inhibits cancer cell proliferation and induces apoptosis, making it a subject of interest for drug development .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its potential as a therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .
Antimicrobial Properties
The compound’s unique structure suggests potential antimicrobial activity. Studies have investigated its effects against bacteria, fungi, and viruses. It may serve as a lead compound for developing novel antibiotics or antiviral agents. Further research is needed to understand its mechanism of action and optimize its efficacy .
Cardiovascular Applications
Given the importance of cardiovascular health, researchers have explored this compound’s impact on heart function. It may exhibit cardioprotective effects by influencing vascular tone, platelet aggregation, and endothelial function. Investigations into its potential as a treatment for hypertension, atherosclerosis, and ischemic heart disease are ongoing .
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, pose significant challenges. This compound’s structure suggests neuroprotective properties. It may modulate neuronal signaling pathways, reduce oxidative stress, and enhance synaptic plasticity. Researchers are studying its effects in animal models and cell cultures to uncover its therapeutic potential .
properties
IUPAC Name |
1-[[4-(1,3-benzodioxole-5-carbonylamino)phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c30-24(18-8-11-22-23(12-18)33-16-32-22)27-20-9-6-17(7-10-20)13-29-14-21(26-15-29)25(31)28-19-4-2-1-3-5-19/h1-12,14-15H,13,16H2,(H,27,30)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQUSFYDZUNBAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=C(N=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide |
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